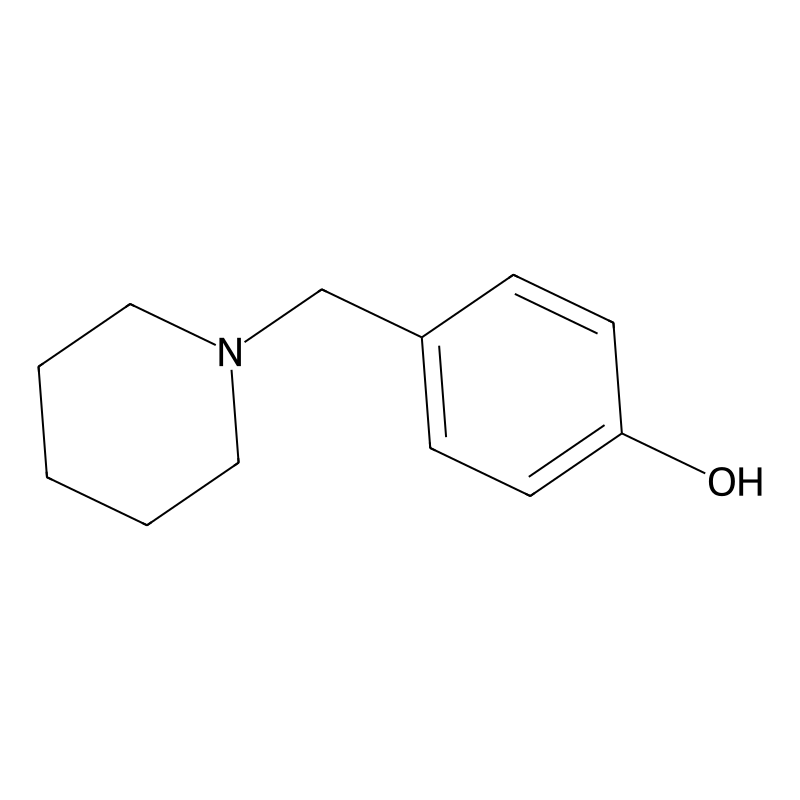4-(Piperidin-1-ylmethyl)phenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4-(Piperidin-1-ylmethyl)phenol is an organic compound synthesized through various methods, including reductive amination and alkylation reactions. Researchers have reported its synthesis using different starting materials and reaction conditions, highlighting its potential for diverse chemical modifications [].
Potential Biological Activities:
Studies suggest that 4-(Piperidin-1-ylmethyl)phenol possesses potential biological activities, making it an interesting candidate for further investigation.
Antimicrobial activity
Research indicates that the compound exhibits activity against certain bacterial and fungal strains. However, further studies are needed to understand its mechanism of action and potential therapeutic applications.
Enzyme inhibition
Some studies suggest that 4-(Piperidin-1-ylmethyl)phenol may inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the nervous system []. However, more research is required to validate these findings and explore their potential implications.
Limitations and Future Directions:
Despite the initial findings on potential biological activities, research on 4-(Piperidin-1-ylmethyl)phenol remains limited. Further investigations are necessary to:
- Evaluate its efficacy and safety in preclinical and clinical models.
- Elucidate the mechanisms underlying its observed biological activities.
- Explore its potential for medicinal chemistry modifications to improve its potency and selectivity.
4-(Piperidin-1-ylmethyl)phenol is an organic compound with the molecular formula and a molecular weight of 191.27 g/mol. It features a piperidine ring attached to a phenol group, specifically at the para position. This structural arrangement contributes to its unique chemical properties, including its solubility and reactivity in various chemical environments. The compound is characterized by its ability to act as a potential pharmacophore in drug design due to the presence of both the aromatic and amine functionalities, which can facilitate interactions with biological targets .
- Nucleophilic Substitution: The hydroxyl group can undergo substitution reactions, where it can be replaced by various nucleophiles.
- Acylation: The phenolic hydroxyl group can react with acyl chlorides or anhydrides to form esters.
- Oxidation: The compound may be oxidized to form quinonoid structures under specific conditions.
- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures .
Research indicates that 4-(Piperidin-1-ylmethyl)phenol exhibits various biological activities. It has been studied for its potential as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2D6, which is significant in drug metabolism. Additionally, derivatives of this compound have shown promise in antimicrobial and antifungal activities, making it a candidate for further pharmacological exploration .
Several synthesis methods for 4-(Piperidin-1-ylmethyl)phenol have been documented:
- Direct Alkylation: This method involves the alkylation of phenol with piperidine derivatives using alkyl halides or other electrophiles under basic conditions.
- FeCl3-Catalyzed Reactions: Utilizing iron(III) chloride as a catalyst enables the formation of polysubstituted phenols through domino reactions involving piperidine derivatives and other substrates like diketones .
- Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields through microwave irradiation, facilitating the synthesis of various phenolic compounds including this one.
These methods highlight the versatility in synthesizing 4-(Piperidin-1-ylmethyl)phenol and its derivatives .
4-(Piperidin-1-ylmethyl)phenol finds applications primarily in:
- Pharmaceutical Development: Its structural features make it suitable for designing drugs targeting neurological disorders and infections.
- Chemical Manufacturing: Used as an intermediate in synthesizing other chemical compounds, particularly those with biological activity.
- Material Science: Potential applications in developing polymers and other materials due to its reactive functional groups .
Interaction studies have focused on the compound's ability to bind with various biological macromolecules. Notably:
- Enzyme Inhibition Studies: Investigations into its inhibitory effects on cytochrome P450 enzymes indicate potential implications for drug-drug interactions.
- Molecular Docking Studies: Computational studies have been conducted to predict binding affinities with target proteins, suggesting its utility in rational drug design .
Several compounds share structural similarities with 4-(Piperidin-1-ylmethyl)phenol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Piperidin-1-ylmethyl)phenol | 73279-04-6 | 0.90 |
| 2,4,6-Tris(dimethylaminomethyl)phenol | 90-72-2 | 0.83 |
| (R)-3-(1-(Dimethylamino)ethyl)phenol | 851086-95-8 | 0.81 |
| 4-(Piperidin-4-yl)phenol hydrobromide | 1869912-48-0 | 0.77 |
Uniqueness
4-(Piperidin-1-ylmethyl)phenol stands out due to its specific para-substitution pattern on the phenolic ring combined with a piperidine moiety, which may enhance its pharmacological profile compared to other similar compounds that might lack such a combination or exhibit different substitution patterns.








